5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
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Overview
Description
“5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole” is a chemical compound. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray data analysis . In one such compound, the 4-chloro-phenyl, 2-methylphenyl, and benzene rings were oriented with specific dihedral angles with respect to the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the bond lengths and angles of a similar compound were found to be within normal values .Scientific Research Applications
Structural Characterization and Synthesis
Pyrazole derivatives, including compounds structurally similar to 5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole, have been extensively studied for their structural characteristics. For example, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazoles related to pyrazoles, emphasizing their importance in crystallography and materials science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Kumarasinghe, Hruby, and Nichol (2009) also highlighted the synthesis and structural analysis of pyrazole derivatives, underlining their significance in the field of crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Crystal and Molecular Structure Analysis
Research has been focused on understanding the crystal and molecular structures of pyrazole derivatives. Prabhudeva et al. (2017) conducted studies on the crystal structure of a pyrazole compound, contributing to the understanding of its molecular layout (Prabhudeva et al., 2017). Chopra, Mohan, Vishalakshi, and Row (2007) investigated the crystal structures of various substituted pyrazolines, a class closely related to pyrazoles, to understand their molecular conformations (Chopra, Mohan, Vishalakshi, & Row, 2007).
Applications in Advanced Technologies
Pyrazole derivatives have been utilized in various advanced technological applications. Samultsev, Rudyakova, and Levkovskaya (2012) described the use of pyrazole derivatives in the preparation of materials for advanced technologies, highlighting their versatility as building blocks (Samultsev, Rudyakova, & Levkovskaya, 2012). Kamani et al. (2019) synthesized a novel tolylthiopyrazol and characterized it through spectroscopic techniques, emphasizing its potential in the development of new materials (Kamani et al., 2019).
Potential Anticancer and Antimicrobial Properties
Research has also explored the potential biological applications of pyrazole derivatives. Thomas et al. (2019) synthesized pyrazole derivatives and assessed their potential as anti-cancer agents, indicating their biological significance (Thomas et al., 2019). Dawood, Abdel-Gawad, Mohamed, and Badria (2011) studied the anti-HSV-1 and cytotoxic activities of pyrazole-based heterocycles, showcasing their possible use in medicinal chemistry (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Future Directions
The future directions for research on “5-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole” and similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications in various fields such as pharmaceutical testing .
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a protein that is crucial for cell division . Tubulin polymerization inhibitors are known to disrupt the formation of the mitotic spindle, thereby preventing cell division and leading to cell death .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction leads to cell cycle arrest at the G2/M phase in a dose-dependent manner . The compound can bind to the colchicine-binding site of tubulin , which is a critical region for the polymerization of tubulin.
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle, specifically the transition from the G2 phase to the M phase This disruption of the cell cycle can lead to apoptosis, or programmed cell death
Pharmacokinetics
The compound’s chemical reactivity and kinetic stability can be inferred from the homo–lumo energy gap . A smaller energy gap indicates that the compound is chemically reactive, has low kinetic stability, and is a soft molecule , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in cancer cells, which divide rapidly and uncontrollably. Therefore, this compound could potentially be used as a therapeutic agent in the treatment of cancer.
Properties
IUPAC Name |
5-chloro-4-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-3-7-15(8-4-13)25-12-18-17(19(21)23(2)22-18)11-24-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFWWQAMPJFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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